molecular formula C23H16ClNO2 B4949405 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B4949405
M. Wt: 373.8 g/mol
InChI Key: KXJURHDNRFUADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as CPD-1, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CPD-1 belongs to the class of azabicyclic compounds and has a unique structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of certain proteins and enzymes in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, this compound can alter the expression of genes involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anticonvulsant activity and can reduce seizure activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is that it has a unique structure that makes it an attractive candidate for drug development. This compound has also been shown to have a wide range of therapeutic applications, including antitumor, anti-inflammatory, and anticonvulsant activity. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione. One direction is to further investigate its mechanism of action and identify the specific proteins and enzymes that this compound targets. Another direction is to optimize the synthesis of this compound to improve its yield and purity. Additionally, further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Finally, research is needed to explore the potential of this compound as a lead compound for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form 3-(4-chlorophenyl)cyclohexanone. The next step involves the reaction of 3-(4-chlorophenyl)cyclohexanone with benzylamine in the presence of a reducing agent to form 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexan-2-one. The final step involves the oxidation of 3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexan-2-one using hydrogen peroxide to form this compound.

Scientific Research Applications

3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibits antitumor activity against human breast cancer cells by inducing apoptosis. Another study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have anticonvulsant activity and can reduce seizure activity in animal models.

Properties

IUPAC Name

3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-17-11-13-18(14-12-17)25-21(26)19-20(22(25)27)23(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJURHDNRFUADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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